molecular formula C10H12N4O3 B12158359 N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B12158359
M. Wt: 236.23 g/mol
InChI Key: CRDGIANGJJPXPB-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound characterized by the presence of an imidazole ring and an oxazole ring connected via a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting from a suitable precursor such as glyoxal and ammonia, the imidazole ring can be synthesized through a cyclization reaction.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized from a precursor like 3-methoxy-2-aminoacetophenone through a cyclization reaction involving an appropriate oxidizing agent.

    Linking the Rings: The imidazole and oxazole rings are then linked via a propanamide linker. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the oxazole ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine under appropriate conditions.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be used under acidic conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide may possess anticancer properties. For instance, studies have shown that derivatives of oxadiazole and imidazole can inhibit cancer cell growth effectively. The compound's structural characteristics allow it to interact with biological targets involved in cancer progression, making it a candidate for further investigation in anticancer drug development .

Antimicrobial Properties
The compound's structural motifs are also associated with antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results. The presence of the imidazole ring is particularly noted for its role in enhancing the antimicrobial efficacy of derivatives .

Pharmaceutical Applications

Drug Design and Development
The synthesis of this compound can be approached through various synthetic routes that emphasize its pharmacological potential. The ability to modify its structure could lead to the development of novel drugs targeting specific diseases .

Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research has demonstrated that modifications to the oxazole or imidazole components can significantly affect the biological activity, guiding future drug design efforts .

Case Studies and Research Findings

Study Findings Implications
Aziz-ur-Rehman et al. (2018)Synthesis and evaluation of propanamide derivatives showed significant anticancer activity with low IC50 values against various cancer cell lines.Suggests potential for developing targeted anticancer therapies .
ACS Omega (2023)Investigation into related compounds demonstrated strong anticancer effects with percent growth inhibitions exceeding 80% against specific cancer lines.Highlights the importance of structural optimization in enhancing therapeutic efficacy .
PubChem DataStructural analysis reveals potential interactions with biological targets due to unique heterocyclic arrangements.Supports further exploration into drug interactions and mechanisms of action .

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or active sites in enzymes, while the oxazole ring can participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-imidazol-2-yl)-3-(3-hydroxy-1,2-oxazol-5-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(1H-imidazol-2-yl)-3-(3-methyl-1,2-oxazol-5-yl)propanamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the presence of both an imidazole and an oxazole ring, which can confer distinct chemical and biological properties. The methoxy group on the oxazole ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic compound characterized by its unique structural features, including imidazole and oxazole rings. These structural motifs are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C10H12N4O3C_{10}H_{12}N_{4}O_{3}, with a molecular weight of 236.23 g/mol. The presence of both imidazole and oxazole rings suggests potential pharmacological properties, particularly in anticancer and antimicrobial activities .

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds containing oxazole and imidazole rings have shown promising results in inhibiting cancer cell proliferation. For example, related compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines such as MCF-7 and HCT-116, indicating their potential as anticancer agents .
    • Flow cytometry studies have revealed that these compounds can induce apoptosis in cancer cells by increasing caspase activity, further supporting their development as therapeutic agents .
  • Antimicrobial Activity :
    • Similar structures have been reported to exhibit significant antimicrobial properties. The presence of electron-withdrawing groups on the aromatic ring enhances the biological activity of these compounds against bacterial strains .

Comparative Analysis of Related Compounds

A comparative analysis highlights the unique characteristics and biological activities of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
This compoundImidazole, OxazoleAnticancer, AntimicrobialComplex multi-cyclic structure
4-(3-Methoxyphenyl)-1H-imidazoleImidazoleAntimicrobialLacks oxazole ring
5-(4-Methylphenyl)-1,2,4-triazoleTriazoleAntifungalDifferent heterocycle
N-(4-Methylphenyl)acetamideAmideModerate antibacterialSimpler structure

This table illustrates that while there are other compounds with biological activity, the combination of both oxazole and imidazole rings in this compound may confer enhanced pharmacological properties.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives : Research on oxadiazole derivatives has shown significant anticancer activity with IC50 values ranging from 0.12 to 2.78 μM against various cancer cell lines . These findings suggest that modifications in the structure can lead to potent anticancer agents.
  • Inhibition Studies : A study involving the inhibition of carbonic anhydrases (CAs) demonstrated that certain derivatives exhibited selective inhibition at nanomolar concentrations, indicating their potential as therapeutic agents for cancer treatment .

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C10H12N4O3/c1-16-9-6-7(17-14-9)2-3-8(15)13-10-11-4-5-12-10/h4-6H,2-3H2,1H3,(H2,11,12,13,15)

InChI Key

CRDGIANGJJPXPB-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=NC=CN2

Origin of Product

United States

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